N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S2.ClH/c1-21-8-6-11-26-27(21)30-29(37-26)33(18-7-17-31(2)3)28(34)23-12-14-25(15-13-23)38(35,36)32-19-16-22-9-4-5-10-24(22)20-32;/h4-6,8-15H,7,16-20H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDILCQJSDWXJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Tetrahydroisoquinoline : Often associated with neuroprotective effects and potential in treating neurodegenerative diseases.
- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.
The molecular formula is with a molecular weight of approximately 438.9 g/mol.
Research indicates that compounds containing benzothiazole derivatives exhibit significant cytostatic activities. These activities are primarily attributed to their ability to interfere with cellular processes such as:
- Inhibition of DNA synthesis : Some benzothiazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
- Anticancer properties : Studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects on several cancer cell lines including MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer), with IC50 values in the micromolar range .
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 6.46 |
| SK-Hep-1 | 6.56 |
| NUGC-3 | 5.00 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Inhibition of Bacterial Growth : It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating effective inhibition with minimal inhibitory concentrations (MIC) ranging from 0.12 to 0.25 µg/mL .
Case Studies
- Anti-tubercular Activity : A study focusing on benzothiazole derivatives found moderate to good anti-tubercular activity against Mycobacterium tuberculosis, indicating the potential of this compound in treating tuberculosis .
- Neuroprotective Effects : Research has indicated that the tetrahydroisoquinoline component may contribute to neuroprotective effects, potentially useful in conditions like Alzheimer's disease .
Scientific Research Applications
Anticancer Agents
Research has indicated that compounds similar to N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have focused on the compound's mechanism of action, which often involves the modulation of signaling pathways critical for tumor growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural components suggest potential activity against a range of bacterial and fungal pathogens. Research has explored its efficacy in inhibiting microbial growth and the underlying mechanisms that contribute to its antimicrobial effects.
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme kinetics and the development of enzyme inhibitors that could lead to new therapeutic agents.
Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in various biochemical assays. It can be used to study protein-ligand interactions and cellular uptake mechanisms, contributing to a better understanding of cellular processes.
Neurological Research
Given its structural similarity to neurotransmitter modulators, there is ongoing research into the compound's effects on neurological pathways. Preliminary studies suggest it may influence neurotransmitter release and receptor activity, making it a candidate for further investigation in neuropharmacology.
Drug Development
The compound's diverse biological activities position it as a promising candidate for drug development. Researchers are exploring its potential as a lead compound in creating new drugs targeting various diseases, including cancer and infectious diseases.
Case Studies
Comparison with Similar Compounds
Substituent-Driven Property Differences
- Benzothiazol Modifications :
- The 4-methylpiperidin sulfonyl offers conformational flexibility and improved solubility.
- Side Chain Effects: The dimethylaminopropyl chain in the target compound and versus the dimethylaminoethyl in affects basicity and logP. Longer chains may enhance tissue distribution but increase metabolic vulnerability.
Research Implications and Unresolved Questions
- Biological Targets: Benzothiazol-sulfonamide hybrids are explored as kinase inhibitors (e.g., JAK2, EGFR) or antimicrobial agents. The tetrahydroisoquinoline moiety in the target compound may confer selectivity for neurotransmitter receptors or DNA-interacting enzymes.
- Data Gaps : Physical properties (e.g., solubility, logP) and in vitro/in vivo activity data are absent for the target compound. Comparative studies with analogs are needed to validate structure-activity relationships.
Preparation Methods
Step 4.1: Activation of the Carboxylic Acid
4-(Chlorosulfonyl)benzoic acid is activated with thionyl chloride (SOCl2) in toluene at 70°C for 2 hours, forming the corresponding acyl chloride.
Step 4.2: Amide Coupling
The acyl chloride reacts with N-(4-methyl-1,3-benzothiazol-2-yl)-3-(dimethylamino)propan-1-amine in the presence of N,N-diisopropylethylamine (DIPEA).
Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | DIPEA (2.5 eq) |
| Temperature | 0°C → room temperature |
| Time | 4 hours |
| Yield | 76–80% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether. The product precipitates as a white solid and is filtered under reduced pressure.
Salt Formation Parameters
| Parameter | Value |
|---|---|
| Acid | HCl (gaseous) |
| Solvent | Diethyl ether |
| Temperature | 0°C |
| Yield | 95% |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred for sulfonylation and alkylation steps due to improved heat transfer and reaction control. Key optimizations include:
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation between benzothiazole and dimethylaminopropyl moieties under coupling agents (e.g., EDC/HOBt).
- Sulfonylation of the tetrahydroisoquinoline group, requiring anhydrous conditions and catalysts like triethylamine .
- Purification via column chromatography or recrystallization to isolate the hydrochloride salt .
Optimization : Adjust reaction temperatures (e.g., 0–5°C for sulfonylation), solvent polarity (DMF for amidation), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) to improve yields >70% .
Basic: Which spectroscopic techniques are essential for structural characterization, and how are they applied?
- NMR (1H/13C) : Assigns proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and confirms benzothiazole aromaticity .
- HRMS : Validates molecular weight (e.g., 407.9 g/mol for C20H23ClFN3OS) and isotopic patterns .
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Basic: How should researchers design preliminary biological assays to evaluate its pharmacological potential?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) at 1–100 µM doses .
- Enzyme inhibition : Screen against kinases or proteases (IC50 determination) using fluorescence-based assays .
- Solubility testing : Perform shake-flask methods in PBS (pH 7.4) to guide formulation strategies .
Basic: What are the key challenges in formulating this compound for in vivo studies, and how can they be addressed?
- Low aqueous solubility : Use co-solvents (e.g., PEG-400) or nanoemulsion techniques .
- Stability in physiological pH : Conduct accelerated degradation studies (40°C/75% RH) and optimize lyophilization protocols .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
- Dose-response reevaluation : Test overlapping concentration ranges (e.g., 0.1–50 µM) to identify non-linear effects .
- Target selectivity profiling : Use kinome-wide screening to differentiate primary targets from off-target interactions .
- Meta-analysis : Compare structural analogs (e.g., chloro vs. fluoro substitutions) to isolate substituent-specific effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies with this compound?
Advanced: How can target identification be systematically approached for this compound?
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s cytotoxic effects .
- Molecular docking : Prioritize targets (e.g., PARP-1, EGFR) by simulating binding energies with AutoDock Vina .
Advanced: How should researchers address discrepancies in reported IC50 values across cell lines?
- Standardize assay conditions : Use identical media, incubation times (e.g., 72 hours), and cell passage numbers .
- Control for efflux pumps : Co-administer inhibitors (e.g., verapamil for P-gp) to assess transporter-mediated resistance .
- Validate via orthogonal assays : Compare MTT results with apoptosis markers (Annexin V/PI) .
Advanced: What comparative studies are critical for benchmarking against structural analogs?
- Activity cliffs : Compare with analogs lacking the sulfonyl group (e.g., 10-fold lower kinase inhibition) .
- Pharmacokinetics : Assess half-life differences in rodent models between hydrochloride and freebase forms .
- Toxicity profiles : Contrast hepatotoxicity (ALT/AST levels) in analogs with varying benzothiazole substituents .
Advanced: How can stability under varying storage and experimental conditions be systematically evaluated?
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidants (H2O2) .
- Long-term stability : Store at -80°C in amber vials with desiccants; monitor via HPLC purity over 12 months .
- In-use stability : Test reconstituted solutions (DMSO/PBS) at 25°C for 24–48 hours to guide experimental timelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
